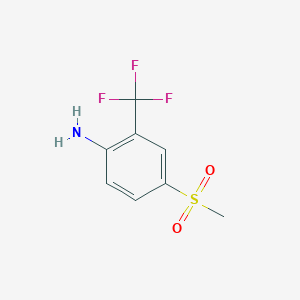

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline

Description

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the sulfonyl and trifluoromethyl groups, which enhance its stability and reactivity in electrophilic substitution reactions . Its structural motifs are commonly utilized in the synthesis of urea derivatives, benzimidazoles, and other bioactive molecules targeting enzymes like DNA gyrase .

Properties

IUPAC Name |

4-methylsulfonyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGQEBSNSODOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline typically involves the introduction of the methylsulfonyl and trifluoromethyl groups onto an aniline ring. One common method is the sulfonylation of 2-(trifluoromethyl)aniline using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of halogenated or other substituted aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Activity :

Research indicates that compounds similar to 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline exhibit significant antibacterial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of Staphylococcus aureus and other pathogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM . This suggests potential applications in developing new antibacterial agents. -

Drug Development :

The compound's structural characteristics make it a valuable intermediate in synthesizing various pharmaceuticals. Its ability to participate in complex chemical reactions allows for the creation of novel drug candidates targeting diseases such as cancer and infections caused by resistant bacteria . -

Biological Activity :

The sulfonyl group has been associated with improved pharmacokinetic properties, enhancing the brain penetration of drug candidates . This characteristic is crucial for developing treatments for central nervous system disorders.

Agrochemical Applications

-

Pesticide Intermediates :

This compound serves as an important intermediate in the synthesis of agrochemicals, particularly insecticides. Its derivatives are utilized in producing pyrazole-type insecticides like Fipronil, which are effective against a broad spectrum of pests . -

Herbicide Development :

The compound's chemical structure allows it to be transformed into herbicides that target specific plant species while minimizing environmental impact. The trifluoromethyl group enhances the herbicidal activity by improving the compound's stability and efficacy .

Case Study 1: Antibacterial Efficacy

A series of compounds derived from this compound were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives maintained potent antibacterial activity comparable to established antibiotics like ampicillin, making them promising candidates for further development .

Case Study 2: Agrochemical Synthesis

In a study focused on synthesizing new pesticides, researchers successfully used this compound as a precursor for creating novel pyrazole derivatives. These new compounds demonstrated enhanced insecticidal properties and reduced toxicity to non-target organisms, showcasing the compound's utility in sustainable agriculture .

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The methylsulfonyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) : The trifluoromethyl and sulfonyl groups in the target compound create a strong electron-deficient aromatic ring, favoring nucleophilic attack in coupling reactions .

- Steric effects : Bulky substituents (e.g., cyclohexylmethoxy) reduce reactivity in sterically demanding reactions compared to smaller groups like methylsulfonyl .

- Lipophilicity : Perfluoroalkyl groups (e.g., perfluoropropan-2-yl) significantly increase logP values, enhancing membrane permeability .

Enzyme Inhibition and Agrochemistry

- DNA gyrase inhibition : Derivatives of this compound exhibit inhibitory activity against E. coli DNA gyrase B (IC₅₀ ~ 2–5 µM), comparable to ciprofloxacin .

- Herbicidal activity : Analogs like 4-(Trifluoromethoxy)aniline are precursors to sulfonylurea herbicides (e.g., triflusulfuron-methyl), targeting acetolactate synthase .

Comparative Bioactivity :

- Lipophilic analogs : Perfluoroalkylated derivatives show enhanced biofilm penetration but increased cytotoxicity (e.g., HeLa cells, CC₅₀ = 10 µM) .

- Solubility vs. activity : Alkoxy-substituted analogs (e.g., 4-(2-methylpentyloxy)) balance solubility and target binding, making them preferred in formulations .

Biological Activity

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonyl group and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups enhances its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have shown that compounds containing the trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of this compound were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that indicate their effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus mycoides | 8.5 |

| This compound | Escherichia coli | 12.3 |

| This compound | Candida albicans | 15.0 |

These results demonstrate the compound's potential as an antibacterial agent, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. In vitro assays against several human cancer cell lines revealed promising results.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 22.4 | Doxorubicin (52.1) |

| HCT116 (Colon Cancer) | 17.8 | Doxorubicin (52.1) |

| HePG2 (Liver Cancer) | 12.4 | Doxorubicin (52.1) |

The compound showed lower IC50 values than the reference drug, indicating superior potency against specific cancer types .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : It has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and cancer progression .

- Gene Expression Modulation : Treatment with this compound resulted in down-regulation of oncogenes such as EGFR and KRAS in lung cancer cells, suggesting its role in inhibiting cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial effects of various sulfonyl derivatives, this compound was found to be one of the most effective compounds against E. coli, with an MIC significantly lower than other tested compounds . This study highlights the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models demonstrated that administration of this compound led to a significant reduction in tumor size compared to untreated controls. The compound was administered at doses of 100 mg/kg and showed sustained efficacy over multiple treatment cycles .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline?

Methodological Answer: The synthesis of this compound typically involves introducing the methylsulfonyl and trifluoromethyl groups onto an aniline backbone. A validated approach includes:

- Pd-catalyzed cross-coupling : For derivatives, Pd(OAc)₂ with XPhos ligand in dioxane at 100°C for 16 hours enables coupling of brominated intermediates with 4-(methylsulfonyl)aniline .

- Sulfonation : While not explicitly detailed for this compound, analogous sulfonation reactions (e.g., using methanesulfonyl chloride under acidic conditions) are common for introducing sulfonyl groups.

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water with 0.03% formic acid) or silica gel chromatography (dichloromethane/ethyl acetate) is effective for isolating the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve regiochemical ambiguities (e.g., distinguishing between ortho/meta/para substituents). For example, ¹H NMR of analogous compounds shows aromatic proton splitting patterns at δ 7.2–8.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-TOF HRMS with <2 ppm error) .

- HPLC/LCMS : Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) and m/z values (e.g., 265 [M+H]⁺) aid in purity assessment .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in a dark place under inert atmosphere (e.g., argon) at –20°C to prevent degradation. Similar perfluorinated anilines degrade under light or moisture .

- Handling Precautions : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Avoid exposure to oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Catalyst Loading : Lower Pd catalyst concentrations (e.g., 5 mol%) may reduce side reactions vs. higher loadings .

- Temperature Control : Reactions at 80–100°C optimize kinetics without decomposing heat-sensitive intermediates .

- Substrate Purity : Impurities in starting materials (e.g., 4-(methylsulfonyl)aniline) can skew yields. Pre-purification via recrystallization is advised.

Case Study : A bromination reaction using NBS in DMF at 60°C achieved 89% yield for a perfluorinated analog, but lower temperatures (20–25°C) in ethyl acetate reduced side-product formation .

Q. What strategies optimize regioselectivity in electrophilic substitutions involving this compound?

Methodological Answer: The directing effects of substituents dominate regioselectivity:

- Methylsulfonyl Group : Strong meta-directing and deactivating, favoring substitution at the meta position relative to the sulfonyl group.

- Trifluoromethyl Group : Also meta-directing but less deactivating.

Example : Bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline with NBS in DMF selectively targets the para position due to steric and electronic effects .

Experimental Design Tip : Computational modeling (e.g., DFT calculations) predicts reactive sites, guiding reagent selection and reaction conditions.

Q. What are the degradation pathways of this compound in environmental or biological systems?

Methodological Answer: While direct data is limited, analogous methylsulfonyl anilines undergo:

- Microbial Degradation : Conversion to sulfinate intermediates (e.g., 2-aminobenzenesulfinate) via desulfonation, followed by mineralization to CO₃²⁻, NO₃⁻, and SO₄²⁻ .

- Oxidative Pathways : Sulfonyl groups may oxidize to sulfonic acids under UV light or enzymatic action.

Research Gap : Stability studies under varying pH and temperature are needed to map degradation kinetics.

Q. How can computational methods enhance the design of derivatives for target applications (e.g., enzyme inhibition)?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., E. coli DNA gyrase B) to predict binding affinity. For example, benzimidazole derivatives with methylsulfonyl groups showed inhibitory activity in silico .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets.

Q. What are the challenges in scaling up synthetic protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.